molecular formula C21H26FN5O2S B2571051 N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899992-94-0

N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2571051
CAS RN: 899992-94-0
M. Wt: 431.53
InChI Key: UBXNMPKRIUMZLH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26FN5O2S and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Ligands

Compounds with structural motifs similar to the query compound have been synthesized as ligands of the histamine H4 receptor (H4R). These ligands, including various 2-aminopyrimidines, were developed through SAR studies optimizing potency. Some optimized compounds demonstrated potent in vitro activity and showed potential as anti-inflammatory agents in animal models and for antinociceptive activity in pain models, indicating the role of H4R antagonists in pain management (Altenbach et al., 2008).

Radioligands for Imaging

Another research avenue includes the development of novel series of compounds as selective ligands for imaging purposes, such as the translocator protein (18 kDa) with positron emission tomography (PET). Compounds designed with a fluorine atom allow for labeling with fluorine-18, facilitating in vivo imaging. Such developments underscore the importance of specific structural features for radiolabeling and imaging applications, which might be relevant for the query compound's structural analogs (Dollé et al., 2008).

Adenosine Receptor Affinity

Research on amino derivatives of certain structural classes, such as 1,2,3-triazolo[4,5-d]pyrimidines, has shown significant affinity and selectivity for adenosine A1 receptors. The modification of substituents has led to compounds with high activity for A1 receptors, suggesting potential applications in drug development targeting these receptors (Betti et al., 1999).

Anticonvulsant Agents

Benzothiazole derivatives have been synthesized and evaluated for anticonvulsant activity. Some compounds demonstrated significant potency in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) seizures test, with better protective index values than standard drugs, suggesting potential for the development of new anticonvulsant agents (Liu et al., 2016).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2S/c1-25-9-11-26(12-10-25)27-18-4-2-3-17(18)20(24-21(27)29)30-14-19(28)23-13-15-5-7-16(22)8-6-15/h5-8H,2-4,9-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXNMPKRIUMZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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